molecular formula C9H9NO2 B11917911 2-(Hydroxyimino)-1-phenylpropan-1-one CAS No. 28867-78-9

2-(Hydroxyimino)-1-phenylpropan-1-one

Cat. No.: B11917911
CAS No.: 28867-78-9
M. Wt: 163.17 g/mol
InChI Key: YPINLRNGSGGJJT-YFHOEESVSA-N
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Description

2-(Hydroxyimino)-1-phenylpropan-1-one is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxyimino group (-C=N-OH) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-1-phenylpropan-1-one typically involves the reaction of a ketone with hydroxylamine. One common method is the reaction of acetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired oxime .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can react with the hydroxyimino group under basic conditions.

Major Products Formed

Scientific Research Applications

2-(Hydroxyimino)-1-phenylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-1-phenylpropan-1-one involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The compound may also undergo tautomerization, leading to different isomeric forms that can interact with biological molecules in distinct ways .

Comparison with Similar Compounds

2-(Hydroxyimino)-1-phenylpropan-1-one can be compared with other oxime compounds such as:

    Ethyl cyanohydroxyiminoacetate: Used as an additive in peptide synthesis.

    Pralidoxime: An antidote for organophosphate poisoning.

    Methoxime: Used in the synthesis of pharmaceuticals.

Properties

CAS No.

28867-78-9

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-1-phenylpropan-1-one

InChI

InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7-

InChI Key

YPINLRNGSGGJJT-YFHOEESVSA-N

Isomeric SMILES

C/C(=N/O)/C(=O)C1=CC=CC=C1

Canonical SMILES

CC(=NO)C(=O)C1=CC=CC=C1

Origin of Product

United States

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